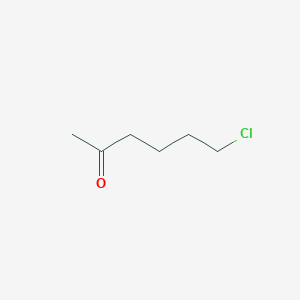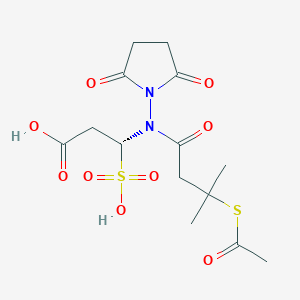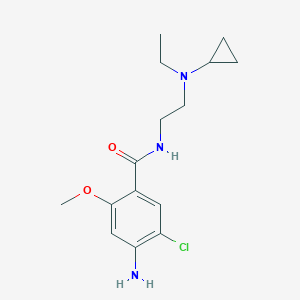
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide, also known as ACEM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ACEM is a benzamide derivative that has been synthesized using various methods and has been found to have promising biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical And Physiological Effects
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA synthesis. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of pain management drugs.
Advantages And Limitations For Lab Experiments
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. However, its limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide, including the development of new anticancer drugs based on its structure, the investigation of its potential use in pain management, and the exploration of its mechanisms of action. Further research is needed to determine its optimal dosage and administration and to assess its potential toxicity.
Synthesis Methods
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide can be synthesized using different methods, including the use of benzoyl chloride, 4-amino-5-chloro-2-methoxybenzoic acid, and 2-(cyclopropylethylamino)ethylamine. The process involves several steps, including the conversion of the benzoyl chloride to the corresponding acid, which is then coupled with the amine to form the final product.
Scientific Research Applications
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
properties
CAS RN |
126105-19-9 |
|---|---|
Product Name |
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide |
Molecular Formula |
C15H22ClN3O2 |
Molecular Weight |
311.81 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[2-[cyclopropyl(ethyl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-19(10-4-5-10)7-6-18-15(20)11-8-12(16)13(17)9-14(11)21-2/h8-10H,3-7,17H2,1-2H3,(H,18,20) |
InChI Key |
WAGMSMCQQILXCJ-UHFFFAOYSA-N |
SMILES |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
Canonical SMILES |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
synonyms |
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-metho xy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
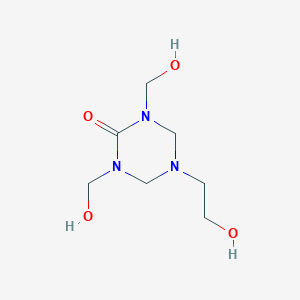
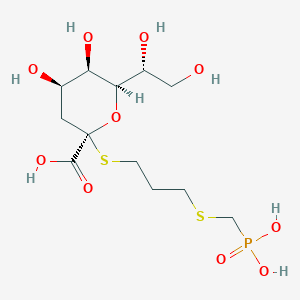

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)





